molecular formula C22H20N2O2S B3438388 2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B3438388
M. Wt: 376.5 g/mol
InChI Key: IJNZTCSQDCQGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a naphthyl group, an ethoxy group, and a tetrahydrobenzothieno pyrimidin-4-ol core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a naphthyl ethoxy derivative, followed by its reaction with a benzothieno pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or butanol, and catalysts like sodium methoxide or potassium carbonate, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthyl oxides and benzothieno pyrimidine oxides.

    Reduction: Formation of naphthyl ethoxy derivatives and reduced benzothieno pyrimidine.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with structural similarities and potential therapeutic applications.

    Pyrimidino[4,5-d][1,3]oxazines: These compounds also share structural features and are investigated for their biological properties.

Uniqueness

2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is unique due to its specific combination of functional groups and structural elements. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-ethoxynaphthalen-1-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-26-16-12-11-13-7-3-4-8-14(13)18(16)20-23-21(25)19-15-9-5-6-10-17(15)27-22(19)24-20/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNZTCSQDCQGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Reactant of Route 2
2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Reactant of Route 4
2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Reactant of Route 5
2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
2-(2-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

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